1,6-Dihydro-N-methyl-6-oxonicotinamide
Description
Synthesis Analysis
The synthesis of related compounds, such as N1-methylnicotinamide derivatives, has been explored in various studies. For instance, the preparation of pyridones of N1-methylnicotinamide by oxidation processes has been detailed by Pullman and Colowick (1954), highlighting the methods and chemical reactions involved in its synthesis (Pullman & Colowick, 1954).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,6-Dihydro-N-methyl-6-oxonicotinamide has been extensively studied. For instance, Schlenker and Staples (2002) investigated the crystal structure of 6-methylnicotinamide, which provides insights into the structural aspects of related nicotinamide derivatives (Schlenker & Staples, 2002).
Chemical Reactions and Properties
Various chemical reactions and properties of compounds in the same family as 1,6-Dihydro-N-methyl-6-oxonicotinamide have been studied. For example, the preparation and characterization of triorganotin cations, which share structural similarities, provide insights into the reactivity and chemical behavior of such compounds (Koten et al., 1978).
Physical Properties Analysis
The physical properties of related compounds, such as their solubility, crystalline structure, and stability, are crucial for understanding 1,6-Dihydro-N-methyl-6-oxonicotinamide. Studies like those on the crystallization and structure of 6-methylnicotinamide provide valuable data on these aspects (Schlenker & Staples, 2002).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity, bonding, and interactions of related compounds, helps in understanding 1,6-Dihydro-N-methyl-6-oxonicotinamide. Research into the chemical reactions and properties of similar compounds offers insights into these aspects (Koten et al., 1978).
Scientific Research Applications
Photophysical Properties and Drug Dynamics
- The photophysical properties of milrinone, a cardiotonic drug with a similar structure (1,6-dihydro-2-methyl-6-oxo-3,4'-bipyridine-5-carbonitrile), have been characterized to understand its dynamics in aqueous solutions across different pH levels. This research highlights the role of charge-transfer states, intramolecular charge transfer, and hydrogen-bonding interactions in determining the photophysical behavior of such compounds. The findings could be relevant for developing photostable and effective therapeutic agents (El-Kemary, Organero, & Douhal, 2006).
Structural Analysis and Synthetic Approaches
- Studies have also focused on the structural analysis and synthesis of related compounds, revealing insights into their chemical properties and potential applications. For instance, the structure of a steroidal phenyldihydro-1,3-oxazine derivative has been reported, showing its connectivity to the sterane skeleton, which could inform the synthesis of novel steroids with potential pharmaceutical applications (Hewitt et al., 2000).
Coordination Chemistry and Material Science
- The coordination of 6-methyl-2-oxonicotinate to 3d-metal ions has been explored, yielding new compounds with distinct magnetic properties. This research is crucial for the development of materials with specific magnetic behaviors, which have applications in data storage, sensors, and catalysis. The structural diversity observed in the resulting compounds underscores the potential for designing materials with tailored properties (Razquin-Bobillo et al., 2022).
Photocycloaddition Reactions
- The preparation and intramolecular photocycloaddition of dihydropyrrol-2-ones and dihydro-1H-pyridin-2-ones have been studied, revealing efficient routes to complex cyclic structures. This research provides valuable methodologies for the synthesis of biologically active molecules and the exploration of new photoreactions (Albrecht, Basler, & Bach, 2008).
Antihypoxic Activity
- The antihypoxic activity of certain derivatives has been evaluated, showing potential therapeutic benefits. These studies contribute to the understanding of how structural modifications can influence the biological activities of molecules, paving the way for the development of new drugs with enhanced efficacy and safety profiles (Zykova, 2014).
properties
IUPAC Name |
N-methyl-6-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-6(10)9-4-5/h2-4H,1H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUNJDAKVMXXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143458 | |
Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydro-N-methyl-6-oxonicotinamide | |
CAS RN |
1007-18-7 | |
Record name | 1,6-Dihydro-N-methyl-6-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2M49S613F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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